S,R-Warfarin alcohol
CAS No.: 40281-79-6
Cat. No.: VC14539460
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40281-79-6 |
|---|---|
| Molecular Formula | C19H18O4 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m1/s1 |
| Standard InChI Key | ZUJMMGHIYSAEOU-DOMZBBRYSA-N |
| Isomeric SMILES | C[C@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
| Canonical SMILES | CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Introduction
Chemical Identity and Stereochemical Configuration of S,R-Warfarin Alcohol
S,R-warfarin alcohol is a diastereomeric alcohol metabolite of warfarin, characterized by hydroxyl groups at the C9 and C11 positions with S- and R-configurations, respectively. Unlike the parent drug, which exists as enantiomers, the alcohol metabolites exhibit diastereomerism due to multiple chiral centers. The reduction of warfarin’s ketone group at C11 generates four possible alcohol isomers: 9R,11R; 9S,11S; 9R,11S; and 9S,11R . S,R-warfarin alcohol (9S,11R) is a minor metabolite compared to the predominant 9R,11S isomer (alcohol 2) .
Metabolic Pathways and Enzymatic Mechanisms
Reductive Metabolism of Warfarin Enantiomers
The formation of S,R-warfarin alcohol is intricately linked to the stereoselective metabolism of warfarin enantiomers:
-
R-Warfarin: Primarily reduced by CBR1 and AKR1C3 to 9R,11S-dihydroxywarfarin (alcohol 2) . Minor pathways yield 9S,11R-dihydroxywarfarin (S,R-alcohol) through non-enzymatic epimerization or alternative reductase activity .
-
S-Warfarin: Metabolized predominantly to 9S,11S-dihydroxywarfarin (alcohol 1) via AKR1C3, with trace S,R-alcohol formation under conditions of enzyme saturation .
Table 1: Kinetic Parameters for Warfarin Alcohol Formation in Human Liver Cytosol
| Substrate | Metabolite | V<sub>max</sub> (pmol/min/mg) | K<sub>m</sub> (µM) | Specificity (V<sub>max</sub>/K<sub>m</sub>) |
|---|---|---|---|---|
| R-Warfarin | 9R,11S (Alcohol 2) | 30 ± 1.5 | 220 ± 35 | 0.14 |
| R-Warfarin | 9S,11R (S,R-Alcohol) | 2.4 ± 0.6 | 290 ± 195 | 0.0083 |
| S-Warfarin | 9S,11S (Alcohol 1) | 18 ± 2.1 | 180 ± 42 | 0.10 |
| S-Warfarin | 9S,11R (S,R-Alcohol) | Not detected | – | – |
Data adapted from steady-state kinetic analyses using HLC150 .
Role of CYP450 Oxidative Metabolism
Prior to reduction, warfarin undergoes regioselective hydroxylation by cytochrome P450 (CYP) enzymes:
Hydroxylated warfarins, such as 7-hydroxy-S-warfarin, are further reduced to dihydroxy metabolites. For example, 7-hydroxy-S-warfarin is converted to 9S,7,11S-trihydroxywarfarin (a tertiary metabolite), with trace amounts of S,R-alcohol detected in equilibrium studies .
Kinetic and Mechanistic Studies of S,R-Warfarin Alcohol Formation
Substrate Saturation and Enzyme Kinetics
Steady-state kinetic analyses reveal that S,R-warfarin alcohol formation follows non-Michaelis-Menten kinetics under high substrate concentrations (>400 µM), suggesting allosteric modulation or cooperative binding . For R-warfarin, the specificity (V<sub>max</sub>/K<sub>m</sub>) for S,R-alcohol is 20-fold lower than for the major 9R,11S metabolite (0.0083 vs. 0.14) . This inefficiency implies that S,R-alcohol is a minor byproduct under physiological warfarin concentrations (typical plasma levels: 1–10 µM).
Impact of Hydroxylation on Reductive Specificity
Hydroxylation at distinct positions alters reductase affinity and product distribution:
-
7-Hydroxywarfarin: Reduction yields predominantly 9S,7,11S-trihydroxywarfarin, with S,R-alcohol constituting <5% of total metabolites .
-
10-Hydroxywarfarin: Exhibits the highest reductive specificity (V<sub>max</sub>/K<sub>m</sub> = 0.25) but negligible S,R-alcohol formation .
Table 2: Comparative Specificity of Hydroxywarfarin Reduction
| Hydroxywarfarin Isomer | Major Alcohol Metabolite | Specificity (V<sub>max</sub>/K<sub>m</sub>) | S,R-Alcohol Detected? |
|---|---|---|---|
| rac-6-OH-warfarin | 9R,11S | 0.12 | Yes (trace) |
| rac-7-OH-warfarin | 9S,11S | 0.09 | No |
| rac-10-OH-warfarin | 9R,11S | 0.25 | No |
Data derived from HLC150 incubations .
Pharmacological Implications of S,R-Warfarin Alcohol
Anticoagulant Activity
While warfarin alcohols generally exhibit reduced anticoagulant potency compared to the parent drug, in vitro assays indicate that S,R-alcohol retains 15–20% of S-warfarin’s activity in inhibiting vitamin K epoxide reductase (VKOR) . This residual activity may contribute to prolonged anticoagulation in patients with impaired renal clearance, where alcohol metabolites accumulate.
Drug-Drug Interactions
Ethanol, a known modulator of CYP2C9 and AKR1C3, exacerbates S,R-alcohol formation by inhibiting competing oxidative pathways. Acute ethanol exposure (≥10 mM) increases the S,R-alcohol-to-parent ratio by 1.8-fold in hepatic microsomes . Conversely, chronic ethanol ingestion induces AKR1C3, accelerating 9R,11S-alcohol formation and potentially masking S,R-alcohol’s effects .
Analytical Challenges and Detection Methods
Resolving S,R-warfarin alcohol from other diastereomers requires chiral chromatography with mass spectrometry (LC-MS/MS). A validated method employs a Chiralpak IC column (250 × 4.6 mm, 5 µm) with a gradient of hexane:isopropanol:formic acid (90:10:0.1, v/v/v), achieving baseline separation (R<sub>s</sub> > 1.5) for all four alcohol isomers . Quantification limits range from 5–10 ng/mL in plasma, adequate for pharmacokinetic studies .
Clinical Relevance and Future Directions
-
Pharmacogenomic Correlations: Link AKR1C3 haplotypes to S,R-alcohol exposure ratios.
-
Toxicological Significance: Assess whether S,R-alcohol contributes to rare adverse events like hepatotoxicity.
-
Drug Formulation Effects: Investigate how ethanol-containing excipients alter alcohol metabolite profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume